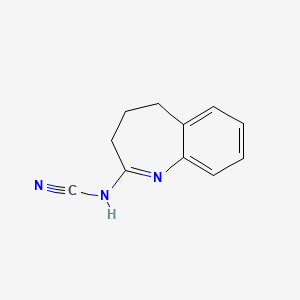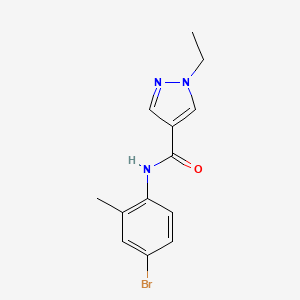
N-(4-bromo-2-methylphenyl)-1-ethyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-methylphenyl)-1-ethyl-1H-pyrazole-4-carboxamide, also known as BML-210, is a pyrazole derivative that has been studied for its potential therapeutic applications. This compound has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of N-(4-bromo-2-methylphenyl)-1-ethyl-1H-pyrazole-4-carboxamide is not fully understood, but it is thought to involve inhibition of 15-lipoxygenase and other enzymes involved in inflammation and cancer. This inhibition may lead to a reduction in the production of inflammatory molecules and the induction of cell death in cancer cells.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-1-ethyl-1H-pyrazole-4-carboxamide has been shown to have anti-inflammatory and anti-cancer effects in vitro. In addition, the compound has been shown to have low toxicity in animal studies, suggesting that it may be safe for use in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-bromo-2-methylphenyl)-1-ethyl-1H-pyrazole-4-carboxamide is its potential as a novel therapeutic agent for the treatment of inflammatory conditions and cancer. However, limitations of this compound include the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on N-(4-bromo-2-methylphenyl)-1-ethyl-1H-pyrazole-4-carboxamide. One area of interest is the development of more potent and selective inhibitors of 15-lipoxygenase, which may lead to the development of more effective anti-inflammatory agents. In addition, further studies are needed to fully understand the potential of N-(4-bromo-2-methylphenyl)-1-ethyl-1H-pyrazole-4-carboxamide as a cancer treatment, including its efficacy in animal models and potential side effects. Overall, N-(4-bromo-2-methylphenyl)-1-ethyl-1H-pyrazole-4-carboxamide is a promising compound for further research in the fields of inflammation and cancer.
Méthodes De Synthèse
The synthesis of N-(4-bromo-2-methylphenyl)-1-ethyl-1H-pyrazole-4-carboxamide involves the reaction of 4-bromo-2-methylbenzaldehyde with ethyl hydrazinecarboxylate to form the corresponding hydrazone. The hydrazone is then reacted with ethyl chloroformate to form the final product, N-(4-bromo-2-methylphenyl)-1-ethyl-1H-pyrazole-4-carboxamide.
Applications De Recherche Scientifique
N-(4-bromo-2-methylphenyl)-1-ethyl-1H-pyrazole-4-carboxamide has been studied for its potential use in treating various diseases, including cancer and inflammatory conditions. In a study published in the Journal of Medicinal Chemistry, N-(4-bromo-2-methylphenyl)-1-ethyl-1H-pyrazole-4-carboxamide was shown to inhibit the activity of an enzyme called 15-lipoxygenase, which is involved in the production of inflammatory molecules. This suggests that N-(4-bromo-2-methylphenyl)-1-ethyl-1H-pyrazole-4-carboxamide may have potential as an anti-inflammatory agent.
In another study published in the journal Bioorganic & Medicinal Chemistry Letters, N-(4-bromo-2-methylphenyl)-1-ethyl-1H-pyrazole-4-carboxamide was shown to have anti-cancer activity against a variety of cancer cell lines. The compound was found to induce cell death in cancer cells, suggesting that it may have potential as a cancer treatment.
Propriétés
IUPAC Name |
N-(4-bromo-2-methylphenyl)-1-ethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O/c1-3-17-8-10(7-15-17)13(18)16-12-5-4-11(14)6-9(12)2/h4-8H,3H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIFYUIIHMDCTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)NC2=C(C=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Bromo-2-methylphenyl)-1-ethyl-1H-pyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

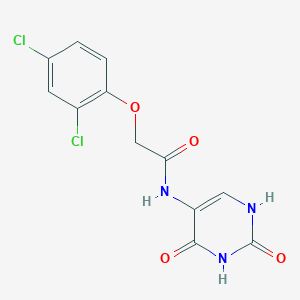
![3-chloro-4-[(4-chloro-2-methylphenyl)amino]-1-cyclohexyl-1H-pyrrole-2,5-dione](/img/structure/B5730962.png)

![N-[2-(3-chlorophenyl)ethyl]-2,4-dimethoxybenzamide](/img/structure/B5730974.png)
![2-{5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5730976.png)




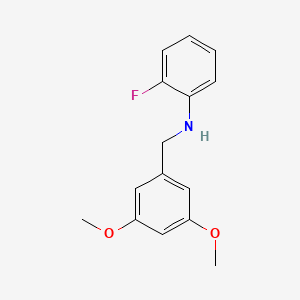

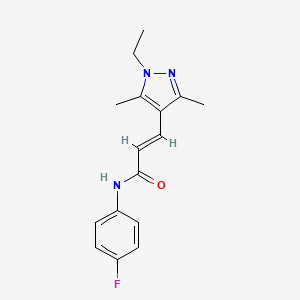
![3-amino-6-benzyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carbonitrile](/img/structure/B5731034.png)
